2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound with the empirical formula C9H9Cl2NO2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string COC1=C(Cl)C=C(NC(CCl)=O)C=C1 . The InChI key for this compound is GKEFUXJDYQAQTF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 234.08 . The compound’s InChI key is GKEFUXJDYQAQTF-UHFFFAOYSA-N .Scientific Research Applications
Carcinogenicity Evaluation of Thiophene Analogues
A study by Ashby et al. (1978) explored the carcinogenicity of thiophene analogues, including those similar to the target compound. These analogues were synthesized and evaluated for potential carcinogenicity through in vitro assays, providing insights into the chemical behavior and potential risks associated with related structures (Ashby, Styles, Anderson, & Paton, 1978).
Environmental Impact and Degradation of Acetaminophen
Research on acetaminophen, a compound sharing the acetamide group, focuses on its environmental degradation and potential toxicology. Qutob et al. (2022) reviewed advanced oxidation processes (AOPs) for treating acetaminophen in water, highlighting pathways and biotoxicity of degradation by-products. This research may provide a foundation for studying related compounds' environmental behaviors and degradation processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthesis and Structural Properties of Thiazolidinones
The synthesis and evaluation of thiazolidinones, as described by Issac and Tierney (1996), offer insights into the structural properties and potential applications of thiazol derivatives. This research can guide the development of new compounds with improved pharmacological properties or industrial applications (Issac & Tierney, 1996).
Biological Effects of Acetamide Derivatives
Kennedy (2001) provided a comprehensive review of the toxicology of acetamide and its derivatives, important for understanding the biological effects and safety profiles of related compounds. This information is crucial for developing new drugs or chemicals with minimized toxicity risks (Kennedy, 2001).
Pharmacokinetics and Pharmacodynamics of Related Compounds
Sharma et al. (2021) focused on Bilastine, highlighting the importance of understanding the pharmacokinetics and pharmacodynamics of novel compounds for therapeutic applications. Such studies on related chemical structures can provide a roadmap for the development and evaluation of new drugs (Sharma, Hatware, Bhadane, & Patil, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the presence of halogen atoms at certain positions in acetamide functionality can influence the activity of similar compounds .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways and their downstream effects. It’s worth noting that similar compounds have been found to inhibit the proliferation of certain cancer cell lines .
Result of Action
Similar compounds have shown inhibitory effects on the proliferation of certain cancer cell lines .
properties
IUPAC Name |
2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-9-4-2-3-8(5-9)10-7-18-12(14-10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLLFUKEQCSCPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214529 | |
Record name | 2-Chloro-N-[4-(3-methoxyphenyl)-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83558-10-5 | |
Record name | 2-Chloro-N-[4-(3-methoxyphenyl)-2-thiazolyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83558-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[4-(3-methoxyphenyl)-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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